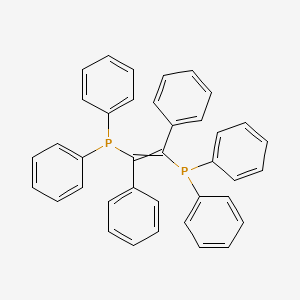
(1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) is an organophosphorus compound that features a central ethene backbone with two diphenylphosphane groups attached to each carbon of the ethene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) typically involves the reaction of diphenylphosphane with a suitable precursor that contains the ethene backbone. One common method is the reaction of diphenylphosphane with 1,2-dibromo-1,2-diphenylethene under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphane groups.
Industrial Production Methods
Industrial production of (1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane groups to phosphine.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as inert atmosphere and specific temperatures, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
(1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with specific interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic processes, such as hydrogenation and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or other interacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphane: A widely used phosphane ligand with three phenyl groups attached to a central phosphorus atom.
Bis(diphenylphosphino)methane: A bidentate ligand with two diphenylphosphane groups attached to a central methylene group.
1,2-Bis(diphenylphosphino)ethane: A similar compound with an ethane backbone instead of an ethene backbone.
Uniqueness
(1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) is unique due to its ethene backbone, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous, such as in the formation of specific metal complexes and advanced materials.
Eigenschaften
CAS-Nummer |
65282-01-1 |
|---|---|
Molekularformel |
C38H30P2 |
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
(2-diphenylphosphanyl-1,2-diphenylethenyl)-diphenylphosphane |
InChI |
InChI=1S/C38H30P2/c1-7-19-31(20-8-1)37(39(33-23-11-3-12-24-33)34-25-13-4-14-26-34)38(32-21-9-2-10-22-32)40(35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
InChI-Schlüssel |
CJHLSKKKSFWTBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



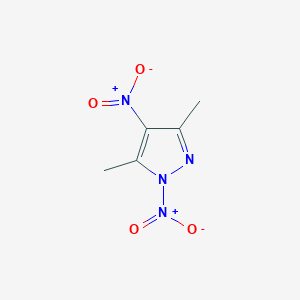

![2'-(2-Hydroxypropan-2-yl)-5'-methyl-4-pentyl[1,1'-biphenyl]-2,6-diol](/img/structure/B14499459.png)
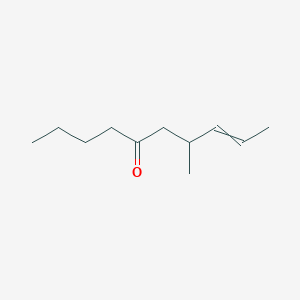
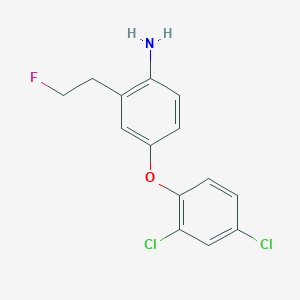
![1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14499478.png)
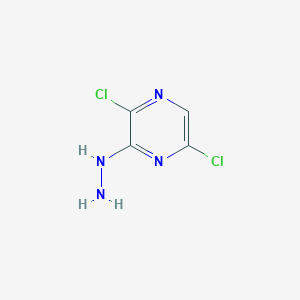
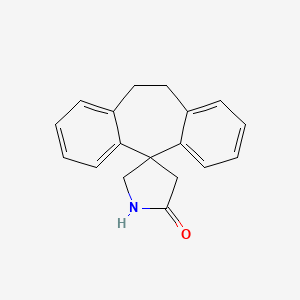
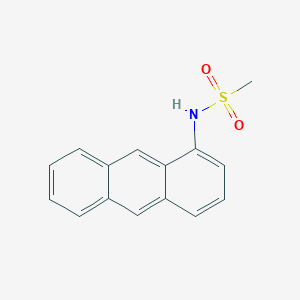
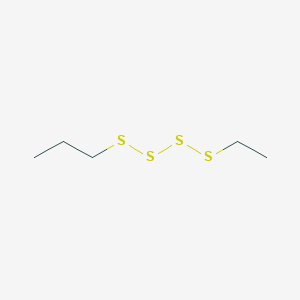
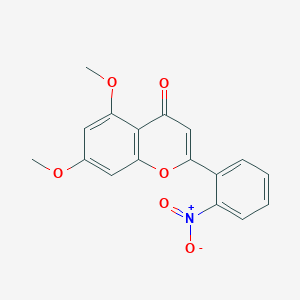
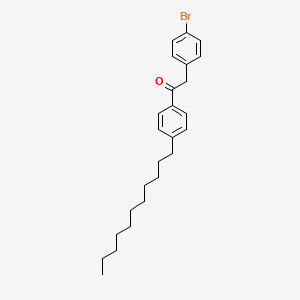
![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)
